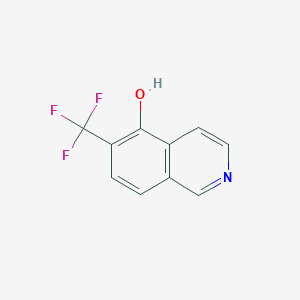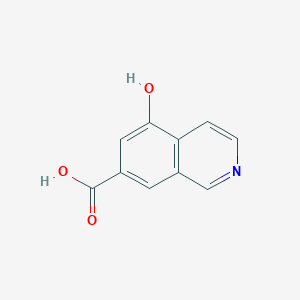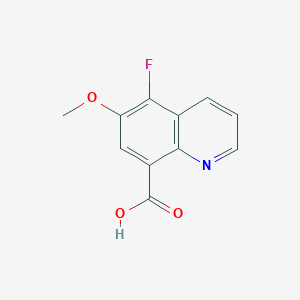
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloro-1,7-naphthyridine moiety. It is often used in organic synthesis and has shown promise in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of 8-chloro-1,7-naphthyridine with tert-butyl carbamate under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction can be conducted at room temperature using a combination of palladium catalysts and appropriate bases in solvents like 1,4-dioxane .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly significant for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines and other substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through cross-coupling and substitution reactions.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a building block for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound used in similar synthetic applications.
8-chloro-1,7-naphthyridine: The core structure of the compound, which can be modified to yield various derivatives.
Uniqueness
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate stands out due to its unique combination of the tert-butyl carbamate group and the 8-chloro-1,7-naphthyridine moiety. This combination imparts specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. As research continues, its applications are likely to expand, further highlighting its importance in the scientific community.
Propiedades
IUPAC Name |
tert-butyl N-(8-chloro-1,7-naphthyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-9-6-8-4-5-15-11(14)10(8)16-7-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBXIHXAXJZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole](/img/structure/B8212122.png)










